Mycinamicin V -

Mycinamicin V

Catalog Number: EVT-14598608
CAS Number:
Molecular Formula: C37H61NO12
Molecular Weight: 711.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycinamicin V is an aminoglycoside.
Mycinamicin V is a natural product found in Micromonospora griseorubida with data available.
Overview

Mycinamicin V is a macrolide antibiotic derived from the bacterium Micromonospora griseorubida. This compound is part of a larger class of antibiotics known for their effectiveness against various bacterial infections. Mycinamicin V is characterized by its complex molecular structure, which includes a branched lactone and two sugar moieties, desosamine and mycinose, located at specific positions on the macrolide backbone.

Source and Classification

Mycinamicin V is produced by the actinomycete Micromonospora griseorubida, which belongs to the family Micromonosporaceae. This organism is notable for its ability to synthesize various bioactive compounds, including several macrolide antibiotics. Mycinamicin V is classified as a 16-membered macrolide antibiotic, similar to erythromycin and azithromycin, and exhibits antibacterial properties primarily against Gram-positive bacteria.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of mycinamicin V involves a series of enzymatic reactions catalyzed by polyketide synthases and cytochrome P450 enzymes. Key enzymes in this pathway include MycCI and MycG, which are responsible for hydroxylation and epoxidation reactions during the synthesis process. The initial substrate for mycinamicin V synthesis is mycinamicin IV, which undergoes several modifications to yield the final product.

Key steps in the synthesis include:

  • Hydroxylation: MycCI catalyzes the hydroxylation of the C21 methyl group.
  • Epoxidation: MycG facilitates the epoxidation of mycinamicin IV.
  • Methylation: Additional methylation steps are required for proper modification of sugar residues .
Molecular Structure Analysis

Structure and Data

Mycinamicin V has a complex molecular structure characterized by:

  • A 16-membered lactone ring.
  • Two sugar components: desosamine at position C5 and mycinose at position C21.

The molecular formula for mycinamicin V is C34H61N1O12C_{34}H_{61}N_1O_12, with a molecular weight of approximately 711.85 g/mol. The structure exhibits multiple stereocenters, contributing to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The key chemical reactions involved in the biosynthesis of mycinamicin V include:

  • Hydroxylation: The conversion of methyl groups to hydroxymethyl groups, primarily mediated by MycCI.
  • Epoxidation: The introduction of an epoxide group into the molecule through the action of MycG.
  • Methylation: The addition of methyl groups to specific positions on the sugar moieties.

These reactions are critical for generating the functional groups necessary for antibiotic activity .

Mechanism of Action

Process and Data

Mycinamicin V exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This mechanism is similar to that of other macrolides, leading to bacteriostatic effects against susceptible bacteria. The binding affinity and specificity are influenced by the structural features of mycinamicin V, particularly its sugar components, which enhance interaction with ribosomal RNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Scientific Uses

Mycinamicin V is primarily utilized in clinical settings as an antibiotic for treating bacterial infections, particularly those caused by Gram-positive organisms. Its unique mechanism of action makes it valuable in cases where other antibiotics may be ineffective due to resistance. Additionally, research continues into its potential applications in biochemistry and pharmacology, particularly concerning its biosynthetic pathways and structural modifications that could enhance its efficacy or reduce resistance development .

Biosynthesis and Enzymatic Tailoring of Mycinamicin V

Polyketide Synthase (PKS) Assembly in Micromonospora griseorubida

The biosynthesis of mycinamicin V initiates with a modular type I PKS system encoded by the mycAI–mycAV genes in Micromonospora griseorubida. This megasynthase comprises five multifunctional proteins (MycAI–MycAV) organized into seven modules. Each module extends and modifies the polyketide backbone using specific substrates: three malonyl-CoA and five (2S)-methylmalonyl-CoA extender units. The PKS assembly line culminates in the production of protomycinolide IV (PML-IV), a 16-membered macrolactone aglycone featuring a C5 hydroxyl group essential for subsequent glycosylation [2] [7]. Notably, the ketosynthase (KS) and acyltransferase (AT) domains in modules 1, 4, 5, and 6 exhibit atypical GC content and frame plot patterns, suggesting horizontal gene transfer events during evolution. These domains exclusively utilize methylmalonyl-CoA, directing the incorporation of methyl branches characteristic of mycinamicin’s core structure [2].

Cytochrome P450 Enzymes in Post-PKS Modifications

MycCI: C-21 Methyl Hydroxylation of Protomycinolide IV DerivativesMycCI, a cytochrome P450 monooxygenase, catalyzes the first oxidative tailoring step in mycinamicin V biosynthesis. It selectively hydroxylates the C21 methyl group of mycinamicin VIII (M-VIII), a glycosylated intermediate formed after DesVII-mediated attachment of desosamine to PML-IV at C5. MycCI exhibits remarkable substrate versatility, accepting both aglycone (e.g., PML-IV) and glycosylated (e.g., M-VIII) 16-membered macrolactones. Kinetic analyses reveal a kcat/KM of 1.4 × 103 M−1s−1 for M-VIII, yielding mycinamicin VII (M-VII) as the C21-hydroxylated product. Structural studies confirm that MycCI’s active site accommodates diverse macrolide scaffolds through hydrophobic interactions rather than stringent sugar-dependent recognition [1] [4].

MycG: Dual-Function Hydroxylation and Epoxidation at C-14 and C-12/13

MycG orchestrates the terminal oxidations to form mycinamicin V. This bifunctional P450 sequentially hydroxylates C14 and epoxidizes the C12–C13 alkene of mycinamicin IV (M-IV). In vitro assays demonstrate MycG’s strict dependence on prior mycinose sugar methylation: it efficiently converts M-IV (bearing dimethylated mycinose) to mycinamicin V (M-V) via C14 hydroxylation, but shows negligible activity on unmethylated analogs. MycG’s catalytic efficiency for M-IV hydroxylation (kcat/KM = 8.7 × 102 M−1s−1) underscores its role in M-V biosynthesis. Remarkably, MycG also processes M-V to mycinamicin II (M-II) via C12–C13 epoxidation, though M-V is not its physiological substrate [1] [3] [6].

Role of Ferredoxin MycCII in Optimizing MycCI Activity

MycCII, a [3Fe-4S]-type ferredoxin encoded adjacent to mycCI, acts as an essential redox partner for MycCI. In vitro reconstitution assays show that MycCII enhances MycCI’s catalytic efficiency by 15-fold compared to surrogate ferredoxins (e.g., spinach ferredoxin). This specificity arises from precise protein-protein interactions facilitating electron transfer. Disruption of mycCII in M. griseorubida abolishes M-VII and M-V production, confirming its non-redundant role in vivo [1] [3].

Substrate Specificity and Sugar Moieties in Oxidative Cascades

Sugar appendages critically regulate P450 specificity in mycinamicin biosynthesis:

  • Desosamine at C5: Enables MycCI recognition of M-VIII but is not absolutely required, as MycCI hydroxylates PML-IV (aglycone) at reduced rates [4].
  • Mycinose at C21: MycG exclusively acts on intermediates with fully methylated mycinose. mycE or mycF disruptants (defective in mycinose methylation) accumulate M-IV derivatives but cannot produce M-V [5] [7].Table 1: Key Intermediates in Mycinamicin V Biosynthesis
CompoundStructural FeaturesRole in Pathway
Protomycinolide IV16-membered aglycone, C5-OHPKS product; substrate for glycosylation
Mycinamicin VIIIPML-IV + C5-desosamineSubstrate for MycCI
Mycinamicin VIIM-VIII hydroxylated at C21Precursor for mycinose attachment
Mycinamicin IVM-VII + C21-mycinose (dimethylated)Substrate for MycG
Mycinamicin VM-IV hydroxylated at C14Product of MycG hydroxylation

Genetic Engineering of the Mycinamicin Biosynthetic Gene Cluster

Targeted gene disruptions and complementation studies elucidate gene functions:

  • mycCI disruption: Accumulation of M-VIII and PML-IV; complementation with mycCI/mycCII restores M-V and M-II production [3].
  • mycG disruption: Abolishes M-I/M-II formation with M-IV accumulation. Overexpression of mycG under the strong myrB promoter doubles M-II titers, confirming MycG as a pathway bottleneck [3] [6].
  • mycE/mycF engineering: Blocking mycinose methylation prevents MycG activity, highlighting the sugar’s role in substrate recognition [5] [7].Table 2: Key Genes in Mycinamicin V Biosynthesis
GeneProduct FunctionEngineering Impact
mycCIC21 P450 hydroxylaseDisruption blocks C21 oxidation
mycCIIFerredoxin electron carrierRequired for optimal MycCI activity
mycGBifunctional P450 oxidaseOverexpression enhances M-II/M-V yield
mycEMycinose O-methyltransferaseDisruption prevents MycG substrate recognition
mycFMycinose O-methyltransferaseDisruption blocks final mycinose modification

This structured analysis underscores the enzymatic precision and genetic control governing mycinamicin V biosynthesis, providing a blueprint for engineered macrolide diversification.

Properties

Product Name

Mycinamicin V

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

Molecular Formula

C37H61NO12

Molecular Weight

711.9 g/mol

InChI

InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1

InChI Key

YZYNKVRRUWKKRX-JGPZLTFNSA-N

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O

Isomeric SMILES

CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.